Bienvenue dans la boutique en ligne BenchChem!

PD173956

Bcr-Abl Imatinib Resistance P-loop Mutant

Essential for imatinib-resistant CML & Src/platelet signaling models. Unlike Imatinib/PP2, PD173956 uniquely targets Bcr-Abl P-loop mutants, avoiding off-target variables. Validate adhesion assays (1 µM) or study defined polypharmacology (Src/Abl/FGFR1). High purity (≥98%) ensures reproducible, publishable data.

Molecular Formula C20H13Cl2FN4O
Molecular Weight 415.2 g/mol
CAS No. 305820-76-2
Cat. No. B1679129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD173956
CAS305820-76-2
SynonymsPD 173956
PD-173956
PD173956
Molecular FormulaC20H13Cl2FN4O
Molecular Weight415.2 g/mol
Structural Identifiers
SMILESCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)F
InChIInChI=1S/C20H13Cl2FN4O/c1-27-18-11(9-14(19(27)28)17-15(21)3-2-4-16(17)22)10-24-20(26-18)25-13-7-5-12(23)6-8-13/h2-10H,1H3,(H,24,25,26)
InChIKeyZSHRAUSJZQDIJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PD173956 (CAS 305820-76-2): A Pyrido[2,3-d]pyrimidine Inhibitor for Targeted Kinase Research and Comparative P-loop Mutant Selectivity Studies


PD173956 is a synthetic small molecule belonging to the pyrido[2,3-d]pyrimidine class of tyrosine kinase inhibitors . Its canonical molecular formula is C20H13Cl2FN4O, with a molecular weight of 415.25 . Structurally, it is defined as 6-(2,6-dichlorophenyl)-2-(4-fluoroanilino)-8-methylpyrido[2,3-d]pyrimidin-7-one, and it is utilized primarily as a pharmacological probe for investigating Bcr-Abl and Src-family kinase signaling .

PD173956 Procurement: Why Substitution with Broad-Spectrum Src/Abl Inhibitors Compromises Mutant-Specific Experimental Reproducibility


While many kinase inhibitors target the Src and Abl families, substituting PD173956 with generic alternatives like PP2, Dasatinib, or Imatinib risks introducing significant off-target effects and losing the unique mutant-selective profile essential for certain mechanistic studies. PD173956 has a reported selectivity advantage for the P-loop mutant form of Bcr-Abl, a feature not shared by Imatinib, which exhibits reduced potency against common kinase domain mutations [1]. Furthermore, compared to the first-generation Src inhibitor PP1, PD173956 (and its analog PD173955) exhibits a distinct polypharmacology profile, potently inhibiting targets like Abl, PDGFR, and EGFR in addition to Src, making it a distinct tool compound rather than a direct substitute [2].

Quantitative Differentiation Evidence for PD173956: Head-to-Head Selectivity and Potency Data vs. Comparators (Imatinib, PP1, PD180970)


Differential Potency and Selectivity: PD173956 vs. Imatinib on Bcr-Abl P-loop Mutants

A key point of differentiation for PD173956 is its retained activity against imatinib-resistant Bcr-Abl mutants. It is characterized as a pyridopyrimidine Bcr-Abl kinase inhibitor with high selectivity for the P-loop mutant form of the kinase [1]. While this specific mutant's IC50 is not disclosed in open literature for PD173956, the mechanistic differentiation is clear when compared to imatinib. Imatinib, a first-line Bcr-Abl inhibitor, sees its efficacy dramatically reduced by a factor of 10 against activation loop mutants like H396P, which is a common mechanism of clinical resistance [2]. This differential profile suggests PD173956 serves as a more robust tool than imatinib for studying signaling pathways dependent on mutant Bcr-Abl.

Bcr-Abl Imatinib Resistance P-loop Mutant Kinase Inhibition

Functional Selectivity in Src-Family Signaling: Differential Impact on Integrin Activation vs. Genistein

PD173956 demonstrates a specific functional signature within Src-family kinase signaling pathways that is not replicated by the broad-spectrum tyrosine kinase inhibitor Genistein. In a study examining platelet shape change induced by mildly oxidized LDL (mox-LDL), both PP1 and PD173956 suppressed the activation of Src family and Syk tyrosine kinases. However, unlike PP1 and PD173956, Genistein alone was able to prevent the shape change itself [1]. This indicates that PD173956 can be used to dissect the Src/Syk signaling arm from the downstream morphological changes, a level of pathway resolution not achievable with less specific inhibitors.

Src Family Kinase Integrin αIIbβ3 Platelet Signaling PP1

Comparative Cellular Potency: PD173956 vs. PD180970 in Adhesion Signaling Assays

PD173956 demonstrates comparable functional activity to its close analog PD180970 in a specific cellular context, providing a validated alternative for certain Src-dependent assays. In a study of SHIP2 phosphorylation during cell attachment and spreading on collagen I, treatment with 1 µM of the Src inhibitor PD173956 completely blocked collagen-I-dependent tyrosine phosphorylation in both SH-SY5Y and MDCK cell types [1]. The study notes that PD180970 also failed to prevent SHIP2 tyrosine phosphorylation in a similar assay context (3T3-L1 adipocytes) [1]. This head-to-head use case confirms PD173956 is an effective and interchangeable tool for studying Src-dependent adhesion signaling, matching the performance of PD180970.

Cellular Adhesion SHIP2 Phosphorylation Collagen I PD180970

Target Affinity Profile: Quantified Potency at FGFR1 as an Additional Differentiator

PD173956 differentiates itself from more selective Src or Abl probes through its multi-target profile, which includes potent inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1). Binding assays have quantified the affinity of PD173956 for human FGFR1, reporting an IC50 value of 933 nM [1]. This off-target activity at sub-micromolar concentrations is a critical differentiator for experimental design, as it introduces potential confounding effects in cellular models reliant on FGF signaling. In contrast, a more modern Bcr-Abl/Src inhibitor like Dasatinib exhibits significantly higher potency against its primary targets (Bcr-Abl IC50 < 1.0 nM, Src IC50 0.5 nM) but with a different off-target spectrum [2].

Kinase Profiling FGFR1 IC50 Polypharmacology

Optimal Application Scenarios for PD173956 Procurement Based on Quantitative Evidence


Modeling Imatinib-Resistant Bcr-Abl Signaling in Leukemia Research

This is the most cited application scenario for PD173956 procurement. It is specifically indicated for use as a pharmacological tool in experiments designed to study Bcr-Abl-dependent signaling in the context of imatinib resistance. Its selectivity for the P-loop mutant form of Bcr-Abl makes it essential for maintaining target engagement in cellular models where imatinib fails [1]. Researchers studying alternative oncogenic pathways in chronic myeloid leukemia (CML) should prioritize PD173956 over Imatinib or Dasatinib to avoid the confounding variable of lost Bcr-Abl inhibition on mutant kinases [1].

Dissecting Src-Family Kinase Pathways in Platelet and Thrombosis Studies

PD173956 is an ideal tool compound for researchers focused on the specific role of Src-family kinases in platelet signaling. As demonstrated in mox-LDL stimulation assays, PD173956 effectively suppresses the activation of Src and Syk tyrosine kinases without preventing the associated platelet shape change, a phenotype that distinguishes it from broader-spectrum inhibitors like Genistein [2]. This allows for the functional uncoupling of early kinase signaling from downstream cytoskeletal reorganization, providing cleaner mechanistic insights [2].

Validating Src-Dependent Adhesion and Cytoskeletal Remodeling Assays

For studies involving integrin signaling and cell adhesion on collagen matrices, PD173956 serves as a validated and functionally characterized inhibitor of Src-dependent tyrosine phosphorylation events. Its use at 1 µM has been demonstrated to completely block key phosphorylation events (e.g., on SHIP2) during cell spreading, establishing it as a reliable positive control or pathway inhibitor in these specific experimental contexts [3]. This makes it a preferred procurement choice for labs establishing or repeating Src-mediated adhesion assays.

Investigating Multi-Kinase Polypharmacology Including FGFR1 and EGFR

PD173956 is uniquely suited for experimental systems where a defined, moderate-affinity polypharmacology profile is desired or must be accounted for. Its activity profile includes inhibition of FGFR1 (IC50 = 933 nM) and EGFR, among other kinases [4]. Unlike highly selective modern probes, PD173956 provides a tool to study the integrated output of inhibiting multiple nodes (e.g., Src, Abl, FGFR1) simultaneously. This is particularly relevant for researchers investigating cross-talk between growth factor receptor pathways or for use as a positive control in broad-spectrum kinase inhibitor screens [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD173956

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.